1,3,5-Undecatriene, 2-methyl-, (3E,5E)-

CAS No.: 73398-98-8

Cat. No.: VC16991543

Molecular Formula: C12H20

Molecular Weight: 164.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73398-98-8 |

|---|---|

| Molecular Formula | C12H20 |

| Molecular Weight | 164.29 g/mol |

| IUPAC Name | (3E,5E)-2-methylundeca-1,3,5-triene |

| Standard InChI | InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h8-11H,2,4-7H2,1,3H3/b9-8+,11-10+ |

| Standard InChI Key | JJCUHVWRXVDLKW-BNFZFUHLSA-N |

| Isomeric SMILES | CCCCC/C=C/C=C/C(=C)C |

| Canonical SMILES | CCCCCC=CC=CC(=C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

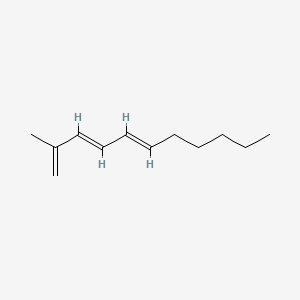

1,3,5-Undecatriene, 2-methyl-, (3E,5E)- is a linear hydrocarbon chain containing 11 carbon atoms with three double bonds at positions 1, 3, and 5. The methyl group at the second carbon introduces branching, altering its steric and electronic properties compared to straight-chain analogs . The (3E,5E) configuration specifies that the double bonds at positions 3 and 5 adopt the trans (E) geometry, which minimizes steric hindrance between substituents .

The IUPAC name reflects these features systematically:

-

Undecatriene: An 11-carbon chain with three double bonds.

-

2-methyl: A methyl branch at carbon 2.

-

(3E,5E): Trans configuration at both the 3rd and 5th double bonds.

Synonyms include (E,E)-2-Methyl-1,3,5-undecatriene and DTXSID30888398 .

Stereochemical Considerations

The molecule’s stereoisomerism arises from the geometry of its double bonds. For example:

-

The (3E,5Z)-isomer (CAS No. 51447-08-6) has a trans configuration at C3 and cis at C5 .

-

The (3Z,5E)-isomer (CAS No. 19883-27-3) reverses this arrangement .

These isomers exhibit distinct physicochemical properties, such as boiling points and reactivity, due to differences in molecular symmetry and orbital alignment .

Table 1: Stereoisomers of 2-Methyl-1,3,5-undecatriene

| Isomer | CAS No. | Double Bond Geometry | Molecular Weight (g/mol) |

|---|---|---|---|

| (3E,5E) | 73398-98-8 | E at C3, E at C5 | 164.29 |

| (3E,5Z) | 51447-08-6 | E at C3, Z at C5 | 150.26 |

| (3Z,5E) | 19883-27-3 | Z at C3, E at C5 | 150.26 |

Synthesis and Production

Challenges in Stereoselective Synthesis

Achieving the (3E,5E) configuration requires precise control over reaction conditions:

-

Temperature: Higher temperatures favor trans isomers due to thermodynamic control.

-

Catalysts: Transition-metal catalysts (e.g., palladium) can promote selective E geometry .

-

Solvent Effects: Polar aprotic solvents stabilize transition states favoring trans addition.

Physicochemical Properties

Thermal Stability

Applications and Industrial Relevance

Polymer Chemistry

Conjugated trienes serve as monomers in producing specialty polymers with tailored optical and electrical properties. The (3E,5E) configuration could enable rigid, linear polymer backbones for high-strength materials .

Fragrance and Flavor Industry

Branched alkenes often contribute to green, citrus-like odors. The methyl group in 1,3,5-Undecatriene, 2-methyl- may enhance volatility and aroma profile, making it a candidate for synthetic fragrances .

Organic Synthesis

The compound’s triple unsaturation offers multiple sites for functionalization, such as:

-

Diels-Alder Reactions: As a diene in [4+2] cycloadditions.

-

Hydrogenation: Selective reduction to saturated or partially saturated derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume